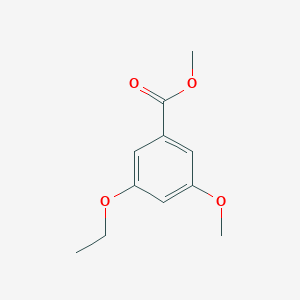
Methyl 3-ethoxy-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of benzoate derivatives, characterized by the presence of a benzoic acid moiety.
- The compound’s structure consists of a benzene ring substituted with three functional groups: a methoxy group (OCH3) at position 3, an ethoxy group (OC2H5) at position 5, and a carbomethoxy group (COOCH3) at position 4.
Methyl 3-ethoxy-5-methoxybenzoate: is a chemical compound with the empirical formula C11H13O4 and a molecular weight of 289.12 g/mol .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities (e.g., antioxidant properties).
Medicine: No specific medical applications reported.
Industry: Limited industrial applications due to its synthetic nature.
Mechanism of Action
Since it lacks specific medical applications, the exact mechanism remains unclear.
Hypothesis: It may interact with cellular pathways related to oxidative stress or inflammation.
Comparison with Similar Compounds
Properties
CAS No. |
62502-02-7 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 3-ethoxy-5-methoxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-4-15-10-6-8(11(12)14-3)5-9(7-10)13-2/h5-7H,4H2,1-3H3 |
InChI Key |
FORKMRHNCILIHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)

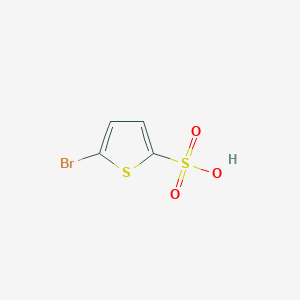
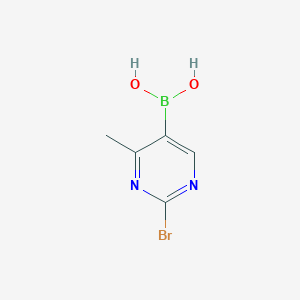


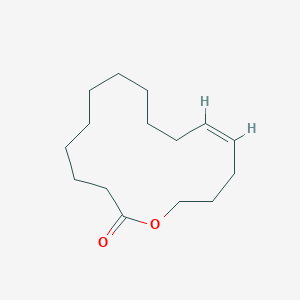
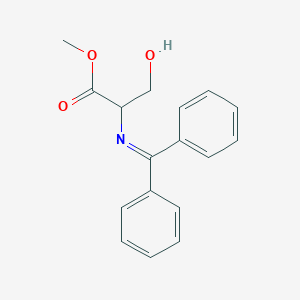
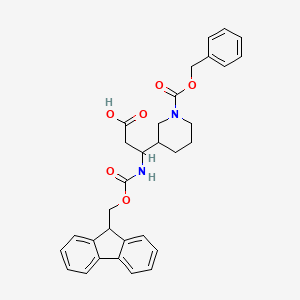
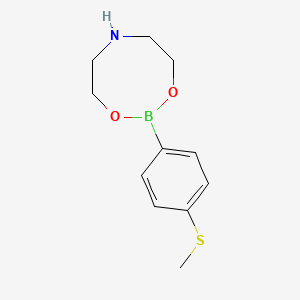
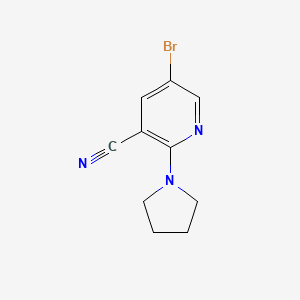
![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)


